molecular formula C9H10N2O2 B8589514 Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate CAS No. 93036-67-0

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Cat. No. B8589514
CAS RN: 93036-67-0
M. Wt: 178.19 g/mol
InChI Key: ZKNMRQGIUVHOPC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” is a chemical compound . It has the empirical formula C9H12N2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves a Diels–Alder reaction between key intermediates . A multiple synthesis route has also been used to obtain a new heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” can be represented by the SMILES string O=C(OC)CCNC1=NC=CC=C1 . The compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported . A Diels–Alder reaction between key intermediates has also been described .

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, and the precautionary statements include P280, P305 + P351 + P338 .

properties

CAS RN

93036-67-0

Product Name

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-amino-3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-6H,10H2,1H3

InChI Key

ZKNMRQGIUVHOPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CN=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of methyl nicotinoylacetate dihydrochloride (50.0 g, 0.23 mol, dried) and sodium acetate (19.0 g, 0.23 mol) in glacial acetic acid (1.4 g, 0.02 mol), toluene (50 g), and methanol (50 g) was heated to 60-65° C. Ammonia (14.0 g, 0.82 mol) was bubbled through the suspension. After four hours, no starting material was present by HPLC. Two-thirds of the solvents were removed by distillation. The solution was stirred at 0° C. for one hour, and the precipitate was collected by filtration and dried to yield 83% of methyl 3-amino-3-(3-pyridyl)-2-propenoate. The crude product was used as is without further purification.
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methyl nicotinoylacetate dihydrochloride
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50 g
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19 g
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1.4 g
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50 g
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50 g
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14 g
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Synthesis routes and methods III

Procedure details

Methyl nicotinoylacetate (88 g, 0.5 mol) was dissolved in toluene (200 g), isopropyl alcohol (200 g), and formic acid (98-100%, 1.22 g, 0.03 mol) and heated to 60-65° C. Gaseous ammonia (23 g, 1.35 mol) was bubbled through the solution for 15 minutes. The white suspension was stirred at 65° C. until a homogeneous solution formed. The solution was stirred for two hours at 65° C. and then concentrated (ca. 200 g) at 65° C. The residue was cooled to −5° C. with stirring and methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles. The process of reducing the volume to 50% followed by cooling was repeated three times with the mother liquors. Filtration, washing with toluene, and drying at 30° C. resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals.
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88 g
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200 g
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200 g
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1.22 g
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23 g
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